molecular formula C14H14O3 B013062 (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid CAS No. 102691-93-0

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

Cat. No. B013062
M. Wt: 230.26 g/mol
InChI Key: YVWMPILNFZOQSZ-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid often involves intricate organic reactions that leverage the chemical reactivity of naphthyl derivatives. Notably, the literature review on naphthoquinones and their derivatives underlines their crucial role in organic synthesis, providing a foundation for generating a vast array of naphthoquinones tested against various targets (Ribeiro et al., 2022). These compounds have been instrumental in the preparation of several pharmaceuticals, highlighting the importance of naphthoquinone derivatives, including (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, in drug synthesis.

Molecular Structure Analysis

Understanding the molecular structure of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid involves analyzing its stereochemistry and electronic configuration, which are pivotal for its reactivity and interaction with biological targets. The structure of naphthalene derivatives, as discussed by Petkov and Simeonov (2023), emphasizes the significance of the aromatic system and substituents in determining the chemical behavior and potential biological activity of such molecules (Petkov & Simeonov, 2023).

Chemical Reactions and Properties

The chemical reactivity of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid encompasses a range of reactions, including its role as a precursor in various synthetic routes. Studies on naphthoquinone derivatives, like the work of Ribeiro et al. (2022), provide insight into the versatility of these compounds in organic synthesis, reflecting the potential of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid in facilitating complex chemical transformations (Ribeiro et al., 2022).

Physical Properties Analysis

The physical properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, including its melting point, solubility, and optical rotation, are critical for its application in synthesis and formulation processes. While specific studies on these physical properties were not identified, general principles from the chemistry of similar naphthyl and methoxylated compounds suggest that such parameters are influenced by molecular structure and substituents, affecting their solubility and thermal stability (Carballeira, 2002).

Chemical Properties Analysis

The chemical properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid, including its acidity, reactivity towards nucleophiles and electrophiles, and participation in catalytic cycles, are foundational to its utility in organic synthesis. The interaction of naphthoquinone derivatives with various reagents and their role in synthetic pathways, as reviewed by Ribeiro et al. (2022), underscores the chemical versatility of these compounds, which is likely shared by (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid (Ribeiro et al., 2022).

Scientific Research Applications

1. Preparation of Single-Enantiomer Biofunctional Molecules

  • Application Summary: This compound is used in the resolution of (RS)-β-Ionol and (RS)-2-methyl-4-octanol . The specific stereochemistry of each MαNP ester was elucidated by 2D NMR analyses .
  • Methods of Application: The individual (S)-MαNP esters were solvolyzed to give four single-enantiomer alcohols .
  • Results: Shielding by the 1-naphthyl group was observed in both the 1H- and 13C-NMR spectra .

2. Chiral Derivatizing Agents for Absolute Configuration Determination

  • Application Summary: This compound is used as a chiral derivatizing agent for the determination of absolute configuration . It is used to differentiate between enantiomers in a mixture, which is crucial in the pharmaceutical industry where the biological activity of a molecule can depend on its chirality .
  • Methods of Application: The compound is used to react with the enantiomers in a mixture. The resulting derivatives have different physical and chemical properties that can be detected and measured .
  • Results: The absolute configuration of the enantiomers can be determined based on the properties of the derivatives .

3. Reagents for the Determination of Optical Purity by NMR

  • . It is used to differentiate between enantiomers in a mixture, which is crucial in the pharmaceutical industry where the biological activity of a molecule can depend on its chirality .
  • Methods of Application: The compound is used to react with the enantiomers in a mixture. The resulting derivatives have different physical and chemical properties that can be detected and measured .

Safety And Hazards

  • Irritant : Naproxen can cause skin and eye irritation .

Future Directions

: Shafaei, A., Vamathevan, V., Pandohee, J., Lawler, N. G., Broadhurst, D., & Boyce, M. C. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(22), 6333–6342. Link : TCI AMERICA. (n.d.). (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid. Link

properties

IUPAC Name

(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMPILNFZOQSZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431475
Record name (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

CAS RN

102691-93-0
Record name 2-Methoxy-2-(1-naphthyl)propionic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
K Gyimesi‐Forrás, K Akasaka, M Lämmerhofer… - Chirality, 2005 - Wiley Online Library
The enantiodiscriminating potential of the weak anion exchange‐type quinine‐based chiral stationary phases (CSPs) for direct enantiomer separation of racemic 2‐methoxy‐2‐(1‐…
K Akasaka, K Gyimesi‐Forrás, M Lämmerhofer… - Chirality, 2005 - Wiley Online Library
The chiral recognition mechanism of a cinchona alkaloid‐based chiral stationary phase (CSP) showing high enantiomer discrimination potential for 2‐methoxy‐2‐(1‐naphthyl)propionic …
T Fujita, S Kuwahara, M Watanabe… - Enantiomer: A Journal of …, 2002 - Taylor & Francis

The enantioresolution method using ( S )-(+)-2-methoxy-2-(1-naphthyl)propionic acid (M f NP acid 1 ) was applied to 1,2,3,4-tetrahydro-4-phenanthrenol ( 4 ). Racemic alcohol ( - )- …

A Ichikawa, H Ono - Tetrahedron: Asymmetry, 2005 - Elsevier
Enantioresolution of 3-octanol, 6-methyl-5-hepten-2-ol (sulcatol), and 1-octen-3-ol was conducted using (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and (S)-(+)-2-…
A Ichikawa, H Ono - Journal of Chromatography A, 2006 - Elsevier
To investigate the resolution of secondary alcohols using 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), 2-methyl-4-heptanol, one of the aggregation pheromones of Metamasius …
A Ichikawa, H Ono - Bioscience, biotechnology, and biochemistry, 2008 - Taylor & Francis
(RS)-β-Ionol and (RS)-2-methyl-4-octanol were resolved by using (S)-2-methoxy-2-(1-naphthyl)propanoic acid [(S)-MαNP acid]. The specific stereochemistry of each MαNP ester was …
Y Kasai, N Harada - Tetrahedron: Asymmetry, 2015 - Elsevier
A resolution method using enantiopure 2-methoxy-2-(1-naphthyl)propionic (MαNP) acid 1 has been successfully applied to various racemic alcohols for preparing enantiopure (100% ee…
T Matsumoto, Y Kinoshita, Y Kasai, S Kuwahara… - Tetrahedron, 2007 - Elsevier
(S)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid 1) is used for enantioseparation of many secondary alcohols and for determining the stereogenic centers. In the liquid state, …
A Ichikawa, S Hiradate, A Sugio, S Kuwahara… - Tetrahedron …, 1999 - Elsevier
Enantiopure 2-hydroxy-2-(1-naphthyl)propionic acid (+)-2 was prepared by the stereoselective Grignard reaction of 1-naphthylmagnesium bromide with (1R,3R,4S)-menthyl pyruvate 3 …
Y Inoue, T Matsumoto, M Watanabe… - … Section E: Structure …, 2010 - scripts.iucr.org
The relative configuration of the alcohol component in the title ester, C27H32O3, has been assigned as (R) from the known configuration of (R)-(−)-2-methoxy-2-(1-naphthyl)propionic …
Number of citations: 8 scripts.iucr.org

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